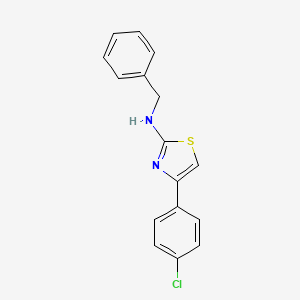

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine, also known as (1,3-BDMMA), is a synthetic compound that has recently been used in many scientific research applications. It is a derivative of the amphetamine class of drugs and has a similar structure to other amphetamines, such as methamphetamine and MDMA. This compound has been studied extensively due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2015) explored the synthesis of N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine. These compounds exhibited moderate antibacterial activity.

Catalytic Activity in Chemistry : Viswanathan et al. (1998) synthesized iron(III) complexes of tetradentate tripodal ligands, including derivatives of 1,3-Benzodioxol-5-amine. These complexes were characterized for their catalytic activity and structural properties (Viswanathan et al., 1998).

Antiproliferative and Antimicrobial Properties : Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating their DNA protective ability and strong antimicrobial activity. This study highlights the potential of these derivatives in pharmacology (Gür et al., 2020).

Photopolymerization Applications : Wang et al. (2014) discussed the synthesis of 1,3-benzodioxole-5-yl-methyl-maleimide, a photoinitiator for free radical photopolymerization. This compound could simplify the photopolymerization process (Wang et al., 2014).

Polymerization Catalysts : Research by Tshuva et al. (2001) synthesized zirconium dibenzyl complexes using amine bis(phenolate) ligands, including derivatives of 1,3-Benzodioxol-5-ylamine. These complexes were effective catalysts in the polymerization of 1-hexene (Tshuva et al., 2001).

Synthetic Chemistry Applications : Davies et al. (1997) utilized lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Davies et al., 1997).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJXAAFBZGISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354614 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418779-97-2 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)